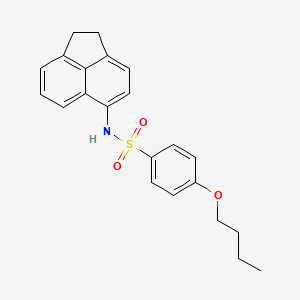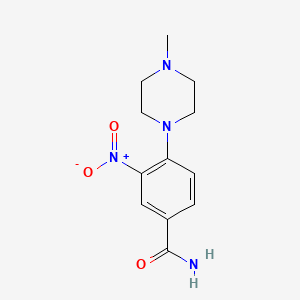
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)acetamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)acetamide, also known as MDMA or ecstasy, is a synthetic compound that has been widely used as a recreational drug. However, in recent years, MDMA has gained attention for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)acetamide is a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means it increases the release of these neurotransmitters in the brain. This compound also acts as a serotonin agonist, which means it binds to and activates serotonin receptors in the brain. These effects are thought to underlie this compound's therapeutic potential, as they can promote emotional openness, empathy, and a sense of connection with others.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone that is associated with social bonding and trust. In addition, this compound can cause neurotoxicity, particularly in the serotonergic system, which can result in long-term changes in brain function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)acetamide has a number of advantages for lab experiments, including its ability to increase social interaction and promote emotional openness. However, its psychoactive effects can also be a limitation, as they can interfere with experimental design and interpretation. In addition, the illegal status of this compound can make it difficult to obtain and use in research studies.
Orientations Futures
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)acetamide, including further clinical trials to investigate its potential therapeutic applications, as well as studies to better understand its mechanism of action and potential long-term effects. In addition, there is a need for the development of new, safer synthetic methods for this compound, as well as the exploration of alternative compounds with similar therapeutic potential. Overall, further research on this compound has the potential to significantly advance our understanding of psychiatric disorders and their treatment.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. Clinical trials have shown that this compound-assisted psychotherapy can significantly reduce symptoms of PTSD, including anxiety, depression, and avoidance behavior. This compound has also been studied for its potential use in the treatment of other psychiatric disorders, such as anxiety, depression, and addiction.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-20-14-5-3-2-4-13(14)9-17(19)18-10-12-6-7-15-16(8-12)22-11-21-15/h2-8H,9-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNHBQIEHJDWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3-{[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]carbonyl}phenyl)propanamide](/img/structure/B3955749.png)
![5-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3955755.png)

![N,N-dimethyl-1-(1-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B3955760.png)
![4-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3955767.png)
![propyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3955773.png)
![3,4,5-triethoxy-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3955780.png)
methanol](/img/structure/B3955781.png)
![3,5-dimethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955787.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B3955806.png)